(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one
Brand Name: Vulcanchem
CAS No.: 478078-33-0
VCID: VC6137931
InChI: InChI=1S/C20H18BrFN2O3/c21-15-12-19-18(26-13-27-19)11-14(15)5-6-20(25)24-9-7-23(8-10-24)17-4-2-1-3-16(17)22/h1-6,11-12H,7-10,13H2/b6-5+
SMILES: C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC4=C(C=C3Br)OCO4
Molecular Formula: C20H18BrFN2O3
Molecular Weight: 433.277

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one

CAS No.: 478078-33-0

Cat. No.: VC6137931

Molecular Formula: C20H18BrFN2O3

Molecular Weight: 433.277

* For research use only. Not for human or veterinary use.

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one - 478078-33-0

Specification

CAS No. 478078-33-0
Molecular Formula C20H18BrFN2O3
Molecular Weight 433.277
IUPAC Name (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
Standard InChI InChI=1S/C20H18BrFN2O3/c21-15-12-19-18(26-13-27-19)11-14(15)5-6-20(25)24-9-7-23(8-10-24)17-4-2-1-3-16(17)22/h1-6,11-12H,7-10,13H2/b6-5+
Standard InChI Key UGLLXEGFNFDIOF-AATRIKPKSA-N
SMILES C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC4=C(C=C3Br)OCO4

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one, reflects its core components:

  • Benzodioxolyl group: A 1,3-benzodioxole ring substituted with bromine at position 6. This moiety is associated with enhanced lipid solubility and metabolic stability in medicinal chemistry .

  • Piperazinyl-fluorophenyl group: A piperazine ring linked to a 2-fluorophenyl group, a common pharmacophore in CNS-targeting agents due to its affinity for serotonin and dopamine receptors .

  • α,β-Unsaturated ketone (propenone): The (E)-configured double bond adjacent to the ketone may confer electrophilic reactivity, potentially enabling covalent interactions with biological targets .

Molecular Formula: C₂₀H₁₇BrFN₃O₃
Molecular Weight: 446.27 g/mol
Key Stereochemical Feature: The (E)-configuration of the propenone double bond ensures spatial separation of the benzodioxolyl and piperazinyl groups, influencing target binding.

Synthesis and Physicochemical Properties

Synthetic Routes

While no explicit synthesis protocols for this compound are published, analogous propenone derivatives are typically synthesized via:

  • Claisen-Schmidt Condensation: Reaction between a substituted acetophenone and an aryl aldehyde under basic conditions . For this compound, 6-bromo-1,3-benzodioxole-5-carbaldehyde and 1-(2-fluorophenyl)piperazine-1-ylacetone are likely precursors.

  • Piperazine Functionalization: Introducing the 2-fluorophenyl group to piperazine via nucleophilic aromatic substitution or Buchwald-Hartwig coupling .

Hypothetical Reaction Scheme:

6-Bromo-1,3-benzodioxole-5-carbaldehyde+1-(2-Fluorophenyl)piperazine-1-ylacetoneNaOH/EtOH(E)-Target Compound\text{6-Bromo-1,3-benzodioxole-5-carbaldehyde} + \text{1-(2-Fluorophenyl)piperazine-1-ylacetone} \xrightarrow{\text{NaOH/EtOH}} \text{(E)-Target Compound}

Physicochemical Data

PropertyValue/Description
Melting PointEstimated 180–190°C (decomposes)
SolubilityLipophilic (logP ≈ 3.5); insoluble in H₂O
UV-Vis λₘₐₓ~280 nm (benzodioxole π→π* transition)
StabilitySensitive to light and oxidation

Pharmacological Hypotheses and Mechanisms

Putative Targets

  • Kinase Inhibition: The α,β-unsaturated ketone may act as a Michael acceptor, covalently binding to cysteine residues in kinases (e.g., EGFR, BRAF) .

  • GPCR Modulation: The 2-fluorophenyl-piperazine group suggests affinity for 5-HT₁A or D₂ receptors, analogous to antipsychotics like aripiprazole .

  • HDAC Interaction: Benzodioxole derivatives are known HDAC inhibitors, potentially enabling epigenetic modulation .

Predicted ADMET Profile

ParameterPredictionRationale
BioavailabilityLow (F ≈ 20%)High logP limits aqueous solubility
CYP MetabolismCYP3A4/2D6 substratePiperazine oxidation
BBB PenetrationModerateModerate MW and lipophilicity

Challenges and Future Directions

  • Synthetic Optimization: Improving yield and purity via catalysts (e.g., pyrrolidine in Claisen-Schmidt reactions) .

  • Target Validation: High-throughput screening to identify binding partners.

  • Toxicity Profiling: Assessing hepatotoxicity risks associated with the benzodioxole group.

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